Hydrogen-Bond-Donor Count Elimination vs. Des-Ethyl (N1-H) Analog: Permeability and Solubility Implications
The target compound is compared to its direct des-ethyl analog, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole (CAS 2097968-40-4). The N1-H analog possesses one hydrogen-bond donor, whereas the N1-ethyl substitution in the target compound eliminates this donor entirely. This change is accompanied by a reduction in topological polar surface area (TPSA) from 33.1 Ų to 22.2 Ų, despite a marginal decrease in computed LogP from 1.8 to 1.6 [1]. The absence of an H-bond donor and the lower TPSA are consistent with improved passive membrane permeability, a critical parameter for oral bioavailability and CNS exposure in kinase inhibitor programs [2].
| Evidence Dimension | Hydrogen-Bond-Donor Count / Topological Polar Surface Area (TPSA) / XLogP3-AA |
|---|---|
| Target Compound Data | HBD = 0; TPSA = 22.2 Ų; XLogP3-AA = 1.6 |
| Comparator Or Baseline | 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole: HBD = 1; TPSA = 33.1 Ų; XLogP = 1.8 |
| Quantified Difference | HBD: 0 vs 1 (eliminated); TPSA: -10.9 Ų (-32.9%); XLogP: -0.2 log units |
| Conditions | Computed properties from PubChem (target) and chem960 (comparator); XLogP3 algorithm for target, standard XLogP for comparator. |
Why This Matters
Eliminating the H-bond donor while reducing TPSA by ~33% makes the N1-ethyl compound a superior fragment-like core for CNS-penetrant kinase inhibitor design compared to the N1-H analog, as lower TPSA correlates with higher blood-brain barrier permeability.
- [1] PubChem CID 121214844: 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole. Computed properties section. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. (Class-level evidence on TPSA and HBD correlation with CNS penetration). View Source
